molecular formula C16H21NO3 B2482643 3-[1-(2-Methylbenzoyl)piperidin-4-yl]propanoic acid CAS No. 1268086-65-2

3-[1-(2-Methylbenzoyl)piperidin-4-yl]propanoic acid

Cat. No.: B2482643
CAS No.: 1268086-65-2
M. Wt: 275.348
InChI Key: JCMKLXIEPRBJGQ-UHFFFAOYSA-N
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Description

3-[1-(2-Methylbenzoyl)piperidin-4-yl]propanoic acid is a piperidine-based carboxylic acid derivative characterized by a 2-methylbenzoyl group at the piperidine nitrogen and a propanoic acid moiety at the 4-position of the piperidine ring. Its core structure—a piperidine ring substituted with a hydrophobic aromatic group and a carboxylic acid side chain—suggests roles in modulating solubility, target binding, and pharmacokinetics.

Properties

IUPAC Name

3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-4-2-3-5-14(12)16(20)17-10-8-13(9-11-17)6-7-15(18)19/h2-5,13H,6-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMKLXIEPRBJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methylbenzoyl)piperidin-4-yl]propanoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Methylbenzoyl Group: This step involves the acylation of the piperidine ring using 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methylbenzoyl)piperidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-[1-(2-Methylbenzoyl)piperidin-4-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2-Methylbenzoyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The following table compares key structural features and physicochemical properties of 3-[1-(2-Methylbenzoyl)piperidin-4-yl]propanoic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituent at Piperidine N Substituent at Piperidine C4 Key Functional Groups Reference(s)
This compound C16H21NO3 275.35 2-Methylbenzoyl Propanoic acid Carboxylic acid, Acyl N/A
3-(1-Benzyl-4-piperidyl)propanoic acid C15H21NO2 247.34 Benzyl Propanoic acid Carboxylic acid, Aromatic
3-{4-[(1-{[(1s,2R,3S)-2,3-Diphenylcyclopropyl]carbamoyl}piperidin-4-yl)oxy]phenyl}-propanoic acid (S74) C30H32N2O4 508.60 Diphenylcyclopropyl carbamoyl Propanoic acid via phenoxy Carboxylic acid, Urea
3-[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]propanoic acid C15H21NO4S 311.40 4-Methylbenzenesulfonyl Propanoic acid Carboxylic acid, Sulfonyl
3-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid C13H23NO5 273.33 tert-Butoxycarbonyl (Boc) Propanoic acid via ether Carboxylic acid, Carbamate

Key Observations :

  • Polar Groups (e.g., sulfonyl, carbamoyl, Boc): Modulate solubility and electronic properties. Sulfonyl groups (as in ) may engage in hydrogen bonding or dipole interactions with enzymes like sEH . Protective Groups (e.g., Boc, CBZ): Improve stability during synthesis or metabolic resistance. For example, Boc-protected derivatives () are common intermediates in peptide synthesis.
Enzyme Inhibition (sEH)
  • S74 : Demonstrated potent sEH inhibition in molecular docking studies (RMSD 1.54 Å), attributed to its diphenylcyclopropyl carbamoyl group, which stabilizes interactions with the enzyme’s hydrophobic active site .
  • Sulfonyl Derivatives: Compounds like 3-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]propanoic acid () may exhibit enhanced activity due to sulfonyl electronegativity aligning with sEH’s favorable contour maps .
Analgesic Activity
  • Pyridazine-Pyrazole Derivatives: Analogs such as 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid () showed analgesic activity comparable to aspirin in acetic acid-induced writhing tests. The pyridazine ring likely contributes to receptor binding via π-π interactions.

Biological Activity

3-[1-(2-Methylbenzoyl)piperidin-4-yl]propanoic acid is a synthetic compound belonging to the class of piperidine derivatives. Its unique structural features suggest potential biological activities, making it a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound, detailing its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H19NO2C_{15}H_{19}NO_2 and its structure includes a piperidine ring substituted with a 2-methylbenzoyl group and a propanoic acid moiety. This configuration is critical for its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, likely involving receptor binding or enzyme modulation. The exact pathways are still under investigation, but preliminary studies suggest that it may influence various signaling cascades related to inflammation and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Initial studies have shown that derivatives of piperidine compounds can possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory responses in vitro, potentially through modulation of cytokine release.
  • Anticancer Potential : Some studies have suggested that piperidine derivatives can inhibit cancer cell proliferation, although specific data on this compound is limited.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in IL-1β release from macrophages
AnticancerInhibition of proliferation in glioma cell lines

Case Studies

  • Antimicrobial Efficacy : A study conducted by Venepally et al. demonstrated that piperidine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on these structures .
  • Inhibition of Inflammatory Cytokines : Research published in MDPI indicated that certain piperidine derivatives could significantly reduce the release of pro-inflammatory cytokines like IL-1β in LPS-stimulated macrophages, suggesting a promising avenue for treating inflammatory diseases .
  • Anticancer Activity : A review on heterocyclic compounds indicated that piperidine derivatives have shown promise in inhibiting cancer cell lines, particularly glioma cells. The study noted that structural modifications could enhance their potency against specific cancer types .

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For example, the introduction of various substituents on the piperidine ring has been shown to affect both the potency and specificity of these compounds against different biological targets.

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